molecular formula C16H14N2OS2 B2633270 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034307-68-9

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2633270
CAS No.: 2034307-68-9
M. Wt: 314.42
InChI Key: MPRYMECXLRSULL-UHFFFAOYSA-N
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Description

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . The interactions of this compound with these biomolecules are crucial for its biological activity.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives have been shown to exhibit significant effects on cell proliferation, apoptosis, and differentiation . The compound’s impact on these cellular processes is essential for understanding its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Thiophene derivatives have been reported to interact with various molecular targets, including kinases, receptors, and transcription factors . These interactions are critical for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Thiophene derivatives have been shown to exhibit time-dependent effects on cell viability, proliferation, and apoptosis . Understanding these temporal effects is crucial for optimizing the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that thiophene derivatives exhibit dose-dependent effects on various biological processes, including inflammation, cell proliferation, and apoptosis . High doses of the compound may lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits. Understanding the dosage effects is essential for determining the optimal therapeutic dose.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiophene derivatives have been reported to undergo metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Thiophene derivatives have been shown to exhibit specific transport and distribution patterns, which are essential for their therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiophene derivatives have been reported to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).

    Introduction of the Carboxamide Group: The intermediate is then reacted with a carboxylic acid derivative to form the carboxamide group. This can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

    Methylation: The final step involves the methylation of the compound, which can be done using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the thiophene rings, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides and sulfones of the thiophene rings.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. Thiophene derivatives have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities . This compound, in particular, is being investigated for its potential as a kinase inhibitor, which could make it useful in cancer treatment.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: Known for its anti-inflammatory properties.

    Thiophene-2-carboxamide: Used in the synthesis of various pharmaceuticals.

    Pyridine-thiophene derivatives: Studied for their antimicrobial and anticancer activities.

Uniqueness

What sets 5-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide apart is its combined structural features of both pyridine and thiophene rings, which confer unique electronic and steric properties. This makes it particularly effective in binding to specific molecular targets and exhibiting a broad range of biological activities.

Properties

IUPAC Name

5-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-2-3-15(21-11)16(19)18-9-12-4-6-17-14(8-12)13-5-7-20-10-13/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRYMECXLRSULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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